molecular formula C12H18O2 B7862516 2-(3-Methoxyphenyl)-2-pentanol

2-(3-Methoxyphenyl)-2-pentanol

Cat. No.: B7862516
M. Wt: 194.27 g/mol
InChI Key: BIJJUGUBXLCKGN-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-pentanol is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-2-pentanol typically involves the reaction of 3-methoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of alcohols with different degrees of saturation.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of 2-(3-Methoxyphenyl)-2-pentanone.

    Reduction: Formation of this compound derivatives with varying degrees of saturation.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The methoxy group and the phenyl ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors, leading to various biological responses.

Comparison with Similar Compounds

  • 2-(3-Methoxyphenyl)ethanol
  • 2-(3-Methoxyphenyl)propanol
  • 2-(3-Methoxyphenyl)butanol

Comparison: 2-(3-Methoxyphenyl)-2-pentanol is unique due to its longer pentanol chain, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its shorter-chain analogs, this compound may exhibit different biological activities and industrial applications, making it a valuable subject of study.

Properties

IUPAC Name

2-(3-methoxyphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-8-12(2,13)10-6-5-7-11(9-10)14-3/h5-7,9,13H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJJUGUBXLCKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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